Cas no 80-97-7 (5a-Cholestan-3b-ol)

5a-Cholestan-3b-ol structure
5a-Cholestan-3b-ol structure
Product Name:5a-Cholestan-3b-ol
CAS No:80-97-7
MF:C27H48O
MW:388.669428825378
MDL:MFCD00066413
CID:34229
PubChem ID:24893999
Update Time:2025-11-02

5a-Cholestan-3b-ol Chemical and Physical Properties

Names and Identifiers

    • 5-α-cholestan-3-β-ol
    • beta-Cholestanol (contains alpha-Cholestanol)
    • 10,13-dimethyl-17-(6-methylheptan-2-yl)hexadecahydro- 1H-cyclopenta[a]phenanthren-3-ol
    • 3.β.-Hydroxy-5.α.-cholestane
    • 5α(H)-Cholestan-3ß-ol
    • 5α-cholestan-3ß-ol
    • 5α-Cholestan-3β-ol
    • beta-cholrestanol
    • CHOLESTAN-3-b-OL, (5a)-(AS)
    • Cholestanol solution
    • Dihydrocholesterol
    • (5alpha)-cholestan-3beta-ol
    • 5α-cholestan-3?-ol
    • β-Cholestanol
    • Dihydrocholesterol (contains α-Cholestanol)
    • 3beta-Cholestanol
    • 5-alpha-cholestan-3-beta-ol
    • 110828
    • b-Cholestanol
    • Cholestan-3b-ol
    • Dihydrocholesterin
    • Zymostanol
    • b-Cholestanol; Dihydrocholesterol; Zymostanol; Cholestan-3b-ol; Dihydrocholesterin; 110828
    • beta-Cholestanol
    • 5alpha-Cholestanol
    • Cholestan-3beta-ol
    • CHOLESTANOL
    • 5alpha-Cholestan-3beta-ol
    • Cholestan-3-ol, (3b,5a)-
    • 3beta-Hydroxy-5alpha-cholestane
    • A-Cholestan-3
    • Cholestan-3-ol, (3beta,5alpha)-
    • (3beta,5alpha)-cholestan-3-ol
    • QYIXCDOBOSTCEI-QCYZZNICSA-N
    • Epicholestanol
    • Cholestan-3-ol, (3.beta.,5.alpha.)-
    • (3β,5α)-Cholestan-3-ol (ACI)
    • 5α-Cholestan-3β-ol (8CI)
    • (+)-Dihydrocholesterol
    • 3β-Hydroxy-5α-cholestane
    • 3β-Hydroxycholestane
    • 5α(H)-Cholestan-3β-ol
    • 5α-Cholestanol
    • 5α-Dihydrocholesterol
    • Cholestan-3β-ol
    • Dihydrolathosterol
    • Lathostanol
    • MeSH ID: D004083
    • NSC 18188
    • 5a-Cholestan-3b-ol
    • MDL: MFCD00066413
    • Inchi: 1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1
    • InChI Key: QYIXCDOBOSTCEI-QCYZZNICSA-N
    • SMILES: C[C@@]12[C@@H]([C@H](C)CCCC(C)C)CC[C@H]1[C@@H]1CC[C@H]3C[C@H](CC[C@]3(C)[C@H]1CC2)O
    • BRN: 2418594

Computed Properties

  • Exact Mass: 388.37100
  • Monoisotopic Mass: 388.371
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 540
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • Surface Charge: 0
  • XLogP3: 9.4

Experimental Properties

  • Color/Form: Powder
  • Density: 0.9506 (rough estimate)
  • Melting Point: 138.0 to 143.0 deg-C
  • Boiling Point: 454.32°C (rough estimate)
  • Flash Point: 190.7 °C
  • Refractive Index: 1.5250 (estimate)
  • Solubility: chloroform: 0.1 g/mL, clear, colorless
  • Water Partition Coefficient: Insoluble in water.
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 20.23000
  • LogP: 7.46860
  • Merck: 2200
  • Specific Rotation: D22 +24.2° (c = 1.3 in chloroform)
  • Solubility: Dissolve 1G in 10ml chloroform
  • Vapor Pressure: 0.0±2.5 mmHg at 25°C

5a-Cholestan-3b-ol Security Information

5a-Cholestan-3b-ol Pricemore >>

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5a-Cholestan-3b-ol Production Method

Production Method 1

Reaction Conditions
Reference
Enzymatic transesterification of steroid esters in organic solvents
Njar, Vincent C. O.; et al, Tetrahedron Letters, 1987, 28(52), 6549-52

Production Method 2

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Steroid sulfates. I. Some solvolytic reactions of the salts of steroid sulfates
McKenna, Jean; et al, Journal of the Chemical Society, 1957, 3889, 3889-93

Production Method 3

Reaction Conditions
1.1 Reagents: Trimethylsilyl triflate Solvents: Dichloromethane
Reference
Convenient methods for the direct conversion of tetrahydropyranyl ethers into silyl-protected alcohols and for the removal of tetrahydropyranyl group
Oriyama, Takeshi; et al, Synlett, 1996, (6), 523-525

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 d, 50 °C
Reference
Ruthenium-NHC Catalyzed α-Alkylation of Methylene Ketones Provides Branched Products through Borrowing Hydrogen Strategy
Schlepphorst, Christoph; et al, ACS Catalysis, 2016, 6(7), 4184-4188

Production Method 5

Reaction Conditions
1.1 Reagents: Alumina Solvents: Diethyl ether ,  Benzene
Reference
The hydrolysis of 3,5-dinitrobenzoates
Castells, J.; et al, Journal of the Chemical Society, 1956, 3245, 3245-6

Production Method 6

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Sodium iodide Solvents: Acetonitrile
Reference
Hard acid and soft nucleophile systems. Part 13. Aluminum chloride-sodium iodide-acetonitrile system. A very mild reagent for selective dealkylation
Node, Manabu; et al, Bulletin of the Institute for Chemical Research, 1992, 70(3), 308-17

Production Method 7

Reaction Conditions
1.1 Reagents: [(Trimethylsilyl)thio]benzene ,  Zinc chloride Solvents: 1,2-Dichloroethane
Reference
Cleavage of methyl and benzyl ethers with thiotrimethylsilanes
Hanessian, Stephen; et al, Tetrahedron Letters, 1980, 21(24), 2305-8

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethyl acetate
Reference
New stereoselective synthesis of 20S and 20R steroidal side chains. Remarkable stereoselectivity differences between saturated and α,β-unsaturated steroidal esters
Ibuka, Toshiro; et al, Journal of Organic Chemistry, 1988, 53(17), 3947-52

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ;  20 h, 1 atm, 30 °C
Reference
Synthesis of plant-derived cholesterol from bisnoralcohol
Li, Xing-Zi; et al, Steroids, 2022, 178,

Production Method 10

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
Reference
Reaction of steroidal alcohols with isobutene. Usefulness of tert-butyl as a hydroxy-protecting group in a synthesis of testosterone
Beyerman, H. C.; et al, Recueil des Travaux Chimiques des Pays-Bas, 1965, 84(2), 203-12

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Cyclohexane ;  2 h, 0.1 MPa, rt
Reference
Facile Hydrogenation of Ketones Catalyzed by Platinum on Carbon under Ordinary Pressures and Temperatures
Fujiwara, Yuta; et al, ChemCatChem, 2011, 3(10), 1624-1628

Production Method 12

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium
Reference
Ammonium formate
King, Anthony O.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-6

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Periodic acid ,  Osmium tetroxide Solvents: Water
Reference
Tiglate ester as an alcohol blocking group in organic synthesis
Kupchan, S. Morris; et al, Journal of Organic Chemistry, 1962, 27(9), 3103-6

Production Method 14

Reaction Conditions
1.1 Reagents: Ammonium persulfate ,  Oxygen Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) Solvents: Dichloromethane ,  Water ;  5 h, 20 - 30 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  20 - 30 °C
Reference
Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis
Ahn, Deok Kyun; et al, Journal of Organic Chemistry, 2019, 84(6), 3612-3623

Production Method 15

Reaction Conditions
1.1 Reagents: Methanol Solvents: Methanol
Reference
Unexpected reaction using methanol dried over molecular sieves
Mizuno, Mamoru; et al, Synthetic Communications, 2002, 32(11), 1665-1670

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 d, 60 °C
Reference
Ruthenium nanoparticles ligated by cholesterol-derived NHCs and their application in the hydrogenation of arenes
Rakers, Lena; et al, Chemical Communications (Cambridge, 2018, 54(51), 7070-7073

Production Method 17

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Stereochemistry of reduction of ketones with Grignard reagents.
Wheeler, Owen H.; et al, Rev. Col. Quim. Puerto Rico, 1962, 20, 24-5

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 h, 1 atm, 60 °C
Reference
Addressable Cholesterol Analogs for Live Imaging of Cellular Membranes
Rakers, Lena; et al, Cell Chemical Biology, 2018, 25(8), 952-961

Production Method 19

Reaction Conditions
1.1 Reagents: Ethanethiol ,  Aluminum bromide
Reference
Aluminum halide-thiol system: a useful reagent for demethylation of aliphatic and aromatic methyl ethers and demethylenation of methylenedioxy compounds
Node, Manabu; et al, Chemistry Letters, 1979, (1), 97-8

Production Method 20

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethyl acetate
Reference
A new stereoselective synthesis of (20R)- and (20S)-steroidal side chains
Ibuka, Toshiro; et al, Journal of the Chemical Society, 1988, (5), 342-4

Production Method 21

Reaction Conditions
1.1 Reagents: 1,5-Dimethoxynaphthalene ,  Sodium borohydride Solvents: Acetonitrile ,  Water
Reference
Extremely mild and selective method for hydrolysis of tosyl esters by photosensitized single electron transfer reactions
Nishida, Atsushi; et al, Chemical & Pharmaceutical Bulletin, 1990, 38(11), 2977-80

Production Method 22

Reaction Conditions
1.1 Reagents: 1,5-Dimethoxynaphthalene ,  Sodium borohydride Solvents: Acetonitrile
Reference
Hydrolysis of tosyl esters initiated by an electron transfer from photoexcited electron-rich aromatic compounds
Nishida, Atsushi; et al, Journal of Organic Chemistry, 1988, 53(14), 3386-7

Production Method 23

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: 1,4-Dioxane
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Solvents: Ethyl acetate
Reference
A new mild PTSA-catalyzed method for sulfate ester hydrolysis and acid-catalyzed rearrangement of 12-acetyl-diene-11-ol tetracyclic triterpenoids involving an angular methyl migration
Singh, S. B., Tetrahedron Letters, 2000, 41(36), 6973-6976

Production Method 24

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether
Reference
Reduction of 3-cholestanone with lithium aluminum hydride-aluminum chloride
Richer, Jean Claude; et al, Journal of Organic Chemistry, 1961, 26, 972-3

Production Method 25

Reaction Conditions
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Catalysts: Potassium hydroxide Solvents: Isopropanol
Reference
Hydrogen transfer reduction of ketones catalyzed by Fluka K-10 montmorillonite
Dolmazon, David; et al, Journal of Molecular Catalysis A: Chemical, 1998, 136(2), 147-151

Production Method 26

Reaction Conditions
1.1 Reagents: Tetrabutylammonium cyanoborohydride Solvents: Hexamethylphosphoramide
Reference
Tetrabutylammonium cyanoborohydride. New, exceptionally selective reducing reagent
Hutchins, Robert O.; et al, Journal of the American Chemical Society, 1973, 95(18), 6131-3

Production Method 27

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Reference
Configuration of steroid bromo ketones. II. 4β-Bromotestan-17β-ol-3-one acetate and 2β-bromocholestan-3-one
Fieser, Louis F.; et al, Journal of the American Chemical Society, 1953, 75, 1704-7

Production Method 28

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Methanol ,  Tetrahydrofuran
Reference
p,p'-Dinitrobenzhydryl ethers, acid and base stable protecting groups, which are readily removable in the presence of benzyl and monomethoxytrityl functions
Just, George; et al, Journal of Organic Chemistry, 1988, 53(5), 1030-3

Production Method 29

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Sodium bisulfite Solvents: Water
Reference
Tiglate ester as an alcohol blocking group in organic synthesis
Kupchan, S. Morris; et al, Journal of Organic Chemistry, 1962, 27(9), 3103-6

5a-Cholestan-3b-ol Raw materials

5a-Cholestan-3b-ol Preparation Products

5a-Cholestan-3b-ol Suppliers

Amadis Chemical Company Limited
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(CAS:80-97-7)5a-Cholestan-3b-ol
Order Number:A1207137
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:46
Price ($):307.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:80-97-7)β-Cholestanol
Order Number:LE11886
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:06
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 5a-Cholestan-3b-ol

Introduction to 5a-Cholestan-3b-ol (CAS No. 80-97-7)

5a-Cholestan-3b-ol, chemically known as (3β,5α)-Cholan-3-ol, is a steroidal compound with the molecular formula C27H44O and a molecular weight of 396.62 g/mol. This compound belongs to the class of triterpenes and is structurally derived from cholesterol, featuring a hydroxyl group at the 3β position and an epoxide ring at the 5α position. As a derivative of bile acids, 5a-Cholestan-3b-ol has garnered significant attention in the field of pharmaceutical research due to its potential biological activities and structural analogies with naturally occurring bile acid derivatives.

The synthesis of 5a-Cholestan-3b-ol typically involves the reduction of cholic acid or its derivatives, followed by selective functionalization to introduce the hydroxyl group at the 3β position. The compound’s stereochemistry, particularly the configuration at the 5α position, plays a crucial role in determining its biological interactions. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating further exploration of its pharmacological properties.

One of the most compelling aspects of 5a-Cholestan-3b-ol is its potential role in modulating cholesterol metabolism. Bile acids, including cholesterol-derived derivatives like 5a-Cholestan-3b-ol, are essential for lipid homeostasis and have been extensively studied for their therapeutic applications in conditions such as hypercholesterolemia and obesity. Emerging research suggests that 5a-Cholestan-3b-ol may exhibit cholesterol-lowering effects by inhibiting cholesterol synthesis and promoting its excretion. This mechanism aligns with the growing interest in developing non-systemic therapies for metabolic disorders.

In addition to its effects on cholesterol metabolism, 5a-Cholestan-3b-ol has shown promise in anti-inflammatory applications. Studies have indicated that bile acid derivatives, including this compound, can activate specific nuclear receptors such as the farnesoid X receptor (FXR) and the gut-associated lymphoid tissue (GALT). Activation of these receptors has been linked to reduced inflammation and improved gut barrier function, which are critical factors in managing chronic inflammatory diseases such as inflammatory bowel disease (IBD). The structural similarity between 5a-Cholestan-3b-ol and natural bile acids suggests that it may share similar immunomodulatory properties.

Recent preclinical studies have also explored the potential of 5a-Cholestan-3b-ol in neuroprotection. The compound’s ability to cross the blood-brain barrier and interact with central nervous system receptors has raised interest in its potential applications for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. While these studies are still in early stages, they highlight the broad therapeutic potential of steroidal derivatives like 5a-Cholestan-3b-ol beyond traditional metabolic applications.

The pharmacokinetic profile of 5a-Cholestan-3b-ol is another area of active investigation. Unlike many synthetic drugs that undergo rapid metabolism, studies suggest that 5a-Cholestan-3b-ol may exhibit prolonged half-life due to its structural stability and resistance to enzymatic degradation. This characteristic could enhance its bioavailability and reduce dosing frequency, making it a promising candidate for long-term therapeutic use. Additionally, research into drug delivery systems has explored ways to optimize the delivery of 5a-Cholestan-3b-ol, such as using lipid-based nanoparticles or prodrugs to enhance absorption and target specificity.

The safety profile of 5a-Cholestan-3b-ol is also being carefully evaluated through toxicological studies. Preliminary findings indicate that at therapeutic doses, the compound exhibits low toxicity with minimal side effects observed in animal models. However, further studies are needed to fully assess its safety profile in humans, particularly regarding long-term use and potential interactions with other medications. These studies are crucial for advancing towards clinical trials and eventual therapeutic applications.

As research continues to uncover new biological functions of bile acid derivatives, compounds like 5a-Cholestan-3b-ol are positioned at the forefront of therapeutic innovation. Their structural versatility allows for modifications that can fine-tune their biological activity while minimizing unwanted side effects. Collaborative efforts between synthetic chemists, pharmacologists, and clinicians are essential for translating these findings into tangible benefits for patients suffering from metabolic and inflammatory disorders.

In conclusion,5a-Cholestan-3b-ol (CAS No. 80-97) represents a promising steroidal derivative with diverse therapeutic applications ranging from cholesterol management to anti-inflammatory and neuroprotective effects. Its structural analogies with natural bile acids provide a strong foundation for further exploration, while ongoing research continues to refine synthetic methods and optimize drug delivery systems. As our understanding of lipid metabolism and inflammation evolves,5a-Cholestan-3b-ol may emerge as a key player in addressing some of today’s most challenging health conditions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:80-97-7)5a-Cholestan-3b-ol
A1207137
Purity:99%
Quantity:25g
Price ($):307.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:80-97-7)β-Cholestanol
LE11886
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email